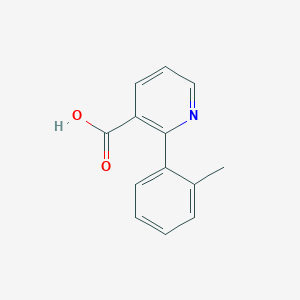

2-(o-tolyl)Nicotinic acid

Vue d'ensemble

Description

2-(o-tolyl)Nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety substituted with an o-tolyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-tolyl)Nicotinic acid typically involves the arylation of nicotinic acid. One efficient method is the pyridine C3-arylation of nicotinic acids via a multicomponent condensation approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions. Conversion to acid chlorides using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) enables subsequent ester or amide synthesis. For example:

-

Amidation : Reacting the acid chloride with amines (e.g., morpholine) yields substituted amides, critical intermediates for further reductions (see Section 3) .

Decarboxylative Halogenation

The Barton halodecarboxylation method enables direct replacement of the carboxylic acid group with halogens via radical intermediates:

-

Mechanism :

| Halogen Source | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| CCl₄ | 120–140°C, 3–16 bar | 75–96 | |

| BrCCl₃ | Light irradiation | 85–90 |

Reduction to Aldehydes

Nicotinic acid derivatives are reduced to aldehydes using selective agents:

-

Zirconium-based reductants (e.g., Cp₂Zr(H)Cl) achieve near-quantitative yields under mild conditions (room temperature, 15 minutes) .

Halogenation of the Pyridine Ring

Electrophilic halogenation occurs at the pyridine ring, influenced by the electron-donating o-tolyl group:

-

Chlorination : High-temperature chlorination (180–210°C) with PCl₅ introduces chlorine at the 3- or 5-position .

-

Regioselectivity : The o-tolyl group directs substitution to the para position relative to the carboxylic acid.

Biological Activity and Derivatives

While not a direct chemical reaction, functionalization of 2-(o-tolyl)nicotinic acid enhances bioactivity:

-

Anti-inflammatory derivatives : Etherification or esterification at the carboxylic acid group modulates activity, with electron-donating groups (e.g., methoxy) improving antioxidant effects .

-

Nicotinic acetylcholine receptor (nAChR) ligands : Structural analogs with fluorophenyl or chlorophenyl substituents show high binding affinity () .

Comparative Reactivity

The o-tolyl substituent impacts reactivity compared to other isomers:

-

Steric effects : The ortho-methyl group hinders electrophilic substitution at adjacent positions.

-

Electronic effects : Electron-donating methyl group increases electron density at the 4- and 6-positions of the pyridine ring, favoring nucleophilic attacks there.

Applications De Recherche Scientifique

2-(o-tolyl)Nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Derivatives of nicotinic acid, including this compound, are explored for their therapeutic potential in treating various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(o-tolyl)Nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, nicotinic acid derivatives are known to modulate lipid metabolism by inhibiting hepatocyte diacylglycerol acyltransferase-2, which prevents the final step of triglyceride synthesis . This action leads to decreased production of low-density lipoproteins and very low-density lipoproteins.

Comparaison Avec Des Composés Similaires

Nicotinic Acid:

2-Chloronicotinic Acid: A derivative with a chlorine substituent, known for its pharmaceutical applications.

2-Bromoaryl Nicotinic Acid: Another derivative with a bromine substituent, noted for its anti-inflammatory and analgesic efficacy.

Uniqueness: 2-(o-tolyl)Nicotinic acid is unique due to the presence of the o-tolyl group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This uniqueness can be leveraged in the design of new therapeutic agents and materials.

Activité Biologique

Overview

2-(o-tolyl)Nicotinic acid is a derivative of nicotinic acid characterized by the substitution of an o-tolyl group at the 2-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-inflammatory and lipid metabolism modulation. Research indicates that it interacts with G protein-coupled receptors, influencing various biochemical pathways.

The primary mechanism of action for this compound involves its interaction with G protein-coupled receptor GPR109A, which plays a critical role in lipid metabolism. This interaction leads to:

- Decreased production of free fatty acids : This effect is observed shortly after administration, contributing to lower triglyceride levels.

- Reduction in low-density lipoprotein (LDL) levels : The compound's action also results in a gradual decrease in LDL cholesterol over time .

- Influence on inflammatory pathways : Preliminary studies suggest that this compound may suppress the expression of pro-inflammatory markers such as TNF-α and CXCL10, indicating potential use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, it was noted that the maximum plasma concentration (Cmax) was significantly higher compared to those undergoing dialysis treatment. This suggests that renal function can significantly influence the compound's bioavailability and efficacy.

Anti-inflammatory Effects

Research has highlighted the compound's potential anti-inflammatory properties. For instance, studies have shown that this compound can suppress gene expression related to inflammation, making it a candidate for further investigation in conditions like inflammatory bowel disease (IBD) and other related disorders .

Lipid Metabolism Modulation

The compound has been linked to beneficial effects on lipid profiles:

- Triglycerides and VLDL : It reduces plasma levels of triglycerides and very-low-density lipoproteins (VLDL), which are critical for cardiovascular health.

- Cholesterol Management : Long-term use may lead to favorable changes in HDL and LDL cholesterol levels, contributing to overall heart health .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In vitro Studies : A study demonstrated that scaffolds loaded with nicotinic acid derivatives could inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory conditions.

- Animal Models : Research involving animal models indicated that nicotinic acid derivatives could enhance immune responses against bacterial infections, highlighting their role in modulating immune function through increased white blood cell activity .

- Molecular Docking Studies : Computational studies have shown promising binding affinities of this compound to various biological targets, indicating its potential as a lead compound for drug development against metabolic and inflammatory diseases .

Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Nicotinic Acid | Pyridine ring with carboxylic acid | Well-known for cholesterol regulation |

| This compound | Pyridine ring substituted with o-tolyl | Potential anti-inflammatory effects |

| 2-Chloronicotinic Acid | Chlorine substituent | Pharmaceutical applications |

| 2-Bromoaryl Nicotinic Acid | Bromine substituent | Noted for anti-inflammatory efficacy |

Propriétés

IUPAC Name |

2-(2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)12-11(13(15)16)7-4-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMCCUBNJZXTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596123 | |

| Record name | 2-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226205-48-6 | |

| Record name | 2-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.